Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate is a complex organic compound featuring a unique structure that combines an oxadiazole ring, an azetidine ring, and an ester group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Scientific Research Applications
Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate has several applications in scientific research:
-
Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent .
-
Organic Synthesis: : It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes .
-
Biological Studies: : The compound can be used in studies to understand the interaction of oxadiazole and azetidine derivatives with biological targets, aiding in the design of new bioactive molecules .
-
Industrial Applications:
Future Directions
Oxadiazoles have established their potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, the future directions of research could involve further exploration of these properties and potential applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through a condensation reaction between a benzyl hydrazine derivative and an appropriate carboxylic acid or its derivative. This step often requires the use of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions .
-
Azetidine Ring Formation: : The azetidine ring is usually formed via a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a β-amino ester, with a halogenating agent like phosphorus tribromide (PBr₃) or through intramolecular cyclization using a base like sodium hydride (NaH) in an aprotic solvent .
-
Esterification: : The ester group is introduced by reacting the intermediate compound with methyl chloroformate or dimethyl sulfate in the presence of a base such as triethylamine (TEA) or pyridine .
-
Oxalate Formation: : Finally, the oxalate salt is formed by reacting the esterified product with oxalic acid or its derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives under strong oxidizing conditions such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .
-
Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
-
Substitution: : The ester group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the ester group, forming amides or alcohol derivatives .
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Nucleophiles: Amines, Alcohols
Solvents: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF)
Major Products
Oxidation: Benzaldehyde, Benzoic acid derivatives
Reduction: Amine derivatives
Substitution: Amides, Alcohol derivatives
Mechanism of Action
The mechanism by which Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function . The azetidine ring may enhance binding affinity and specificity, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-1,2,4-oxadiazole: Shares the oxadiazole core but lacks the azetidine and ester functionalities.
Azetidine-1-carboxylate: Contains the azetidine ring but differs in the substituents attached to it.
Methyl 2-(3-(1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate: Similar structure but without the benzyl group.
Uniqueness
Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate is unique due to the combination of the oxadiazole and azetidine rings with an ester group, providing a distinct set of chemical and biological properties. This combination enhances its potential as a multifunctional molecule in various applications .
Properties
IUPAC Name |
methyl 2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3.C2H2O4/c1-20-14(19)10-18-8-12(9-18)15-16-13(17-21-15)7-11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6,12H,7-10H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQQJFUGJVJYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CC(C1)C2=NC(=NO2)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.